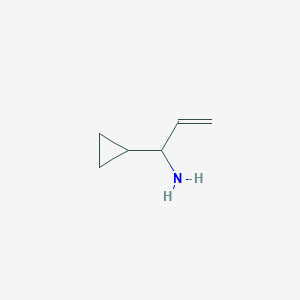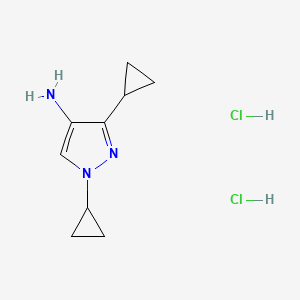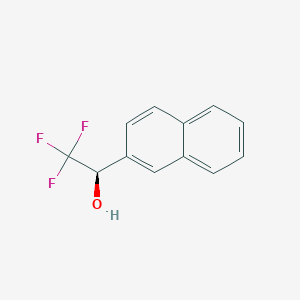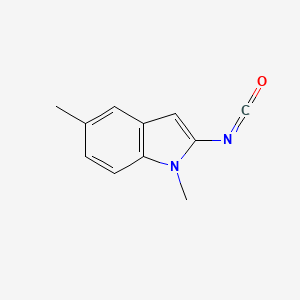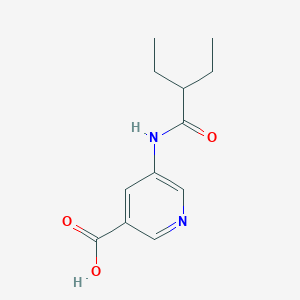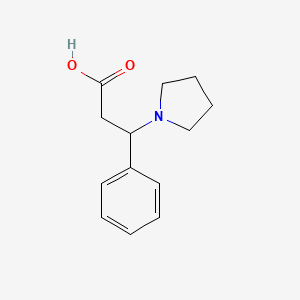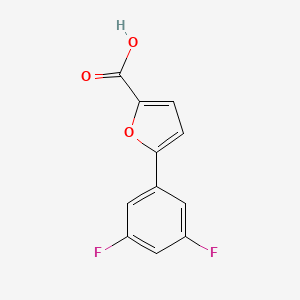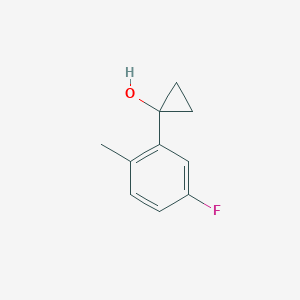
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol This compound features a cyclopropane ring substituted with a 5-fluoro-2-methylphenyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor modulation in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol can be compared with similar compounds like:
1-(4-Hydroxy-1-butynyl)cyclopropanol: This compound features a hydroxyl and butynyl group on the cyclopropane ring, offering different reactivity and applications.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This indole derivative has a similar fluorinated aromatic ring but differs in its overall structure and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1-(5-fluoro-2-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
IBCMBOSYRGPJBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


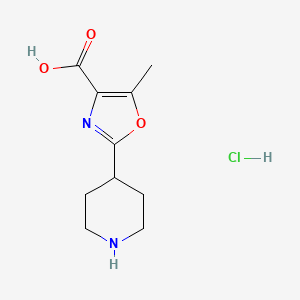

![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
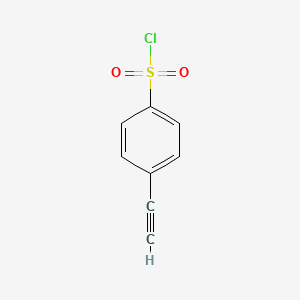
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
